molecular formula C20H18O2 B6372586 5-(2-Benzyloxyphenyl)-3-methylphenol, 95% CAS No. 1261893-56-4

5-(2-Benzyloxyphenyl)-3-methylphenol, 95%

Cat. No. B6372586
CAS RN: 1261893-56-4
M. Wt: 290.4 g/mol
InChI Key: SPCHJRDEIVJDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Benzyloxyphenyl)-3-methylphenol, 95% (5-BMP95) is a phenolic compound with a wide range of applications in the pharmaceutical, agricultural, and industrial fields. It is a phenolic compound with an aromatic ring structure, and is composed of an oxygen atom, two benzene rings, and a methyl group. The compound is a white crystalline solid with a melting point of 140°C and a boiling point of 265°C. The compound is soluble in most organic solvents, such as ethanol, methanol, and acetonitrile.

Scientific Research Applications

5-(2-Benzyloxyphenyl)-3-methylphenol, 95% has a wide range of scientific research applications, including its use as a reagent in the synthesis of pharmaceuticals, agricultural chemicals, and industrial chemicals. It has also been used as a catalyst in the synthesis of organic compounds, and as a starting material for the synthesis of dyes, pigments, and other organic compounds. In addition, it has been used in the synthesis of polymers, such as polyurethanes, and in the preparation of metal complexes.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-3-methylphenol, 95% is not well understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing them from causing oxidative damage to cells. It is also believed to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins, leukotrienes, and thromboxanes. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol and fatty acids.
Biochemical and Physiological Effects
5-(2-Benzyloxyphenyl)-3-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, as well as the activity of enzymes involved in the synthesis of cholesterol and fatty acids. In vivo, it has been shown to reduce inflammation, as well as to reduce the levels of cholesterol and triglycerides in the blood. In addition, it has been shown to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Benzyloxyphenyl)-3-methylphenol, 95% in laboratory experiments include its low cost, its availability, and its ease of synthesis. In addition, it is relatively non-toxic and has a low melting point, making it easy to handle and store. The main limitation of using 5-(2-Benzyloxyphenyl)-3-methylphenol, 95% in laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research on 5-(2-Benzyloxyphenyl)-3-methylphenol, 95%. These include the development of new synthesis methods for the compound, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. In addition, further research could be conducted on the compound’s ability to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, as well as its potential to reduce the risk of cardiovascular disease. Finally, further research could be conducted on the compound’s potential to act as an antioxidant, scavenging free radicals and preventing them from causing oxidative damage to cells.

Synthesis Methods

5-(2-Benzyloxyphenyl)-3-methylphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Fischer indole synthesis, and the Wittig reaction. The Williamson ether synthesis is a two-step reaction that involves the nucleophilic substitution of an alkyl halide with an alcohol, followed by the elimination of a leaving group. The Fischer indole synthesis is a three-step reaction that involves the condensation of an aldehyde or ketone with an amine, followed by the cyclization of the resulting Schiff base, and finally the deprotonation of the resulting indole. The Wittig reaction is a three-step reaction that involves the formation of a phosphonium salt, followed by the addition of an aldehyde or ketone, and finally the formation of an alkene.

properties

IUPAC Name

3-methyl-5-(2-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-15-11-17(13-18(21)12-15)19-9-5-6-10-20(19)22-14-16-7-3-2-4-8-16/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCHJRDEIVJDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684054
Record name 2'-(Benzyloxy)-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-56-4
Record name 2'-(Benzyloxy)-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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